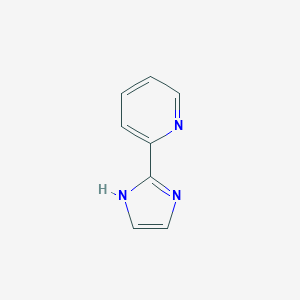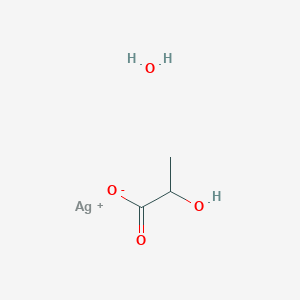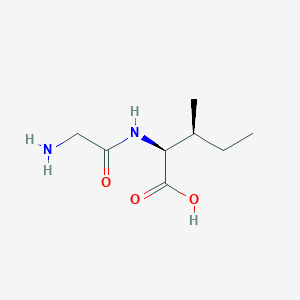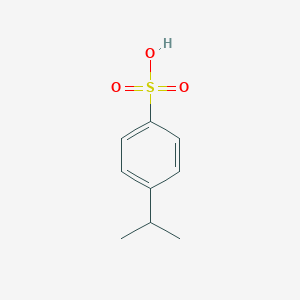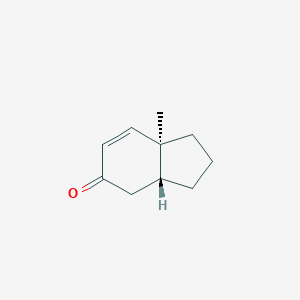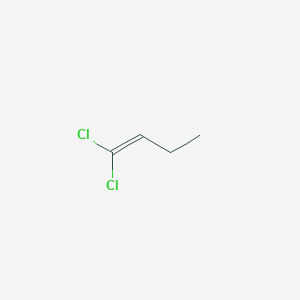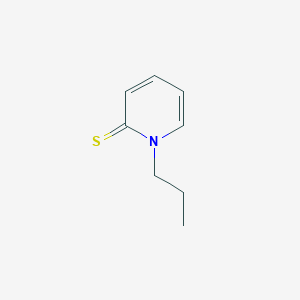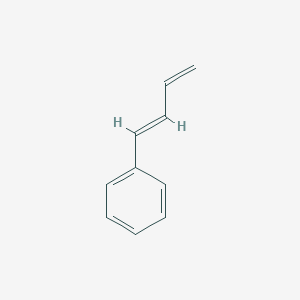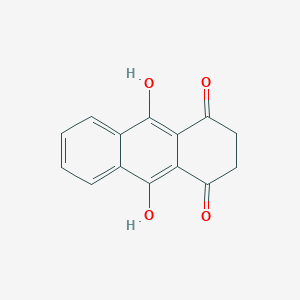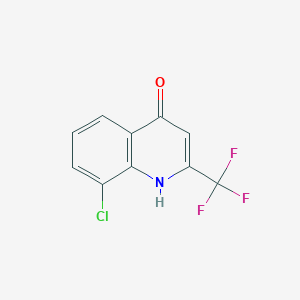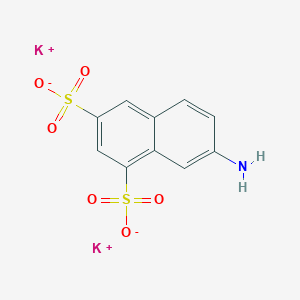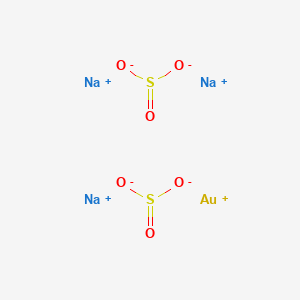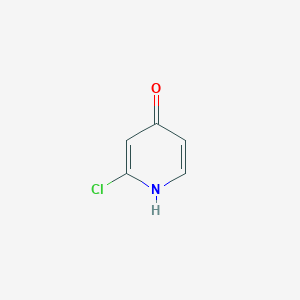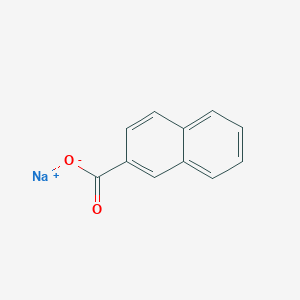
2-ナフトエ酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 2-Naphthoate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is a sodium salt of 2-naphthoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is particularly significant in the field of organic synthesis due to its reactivity and versatility.
科学的研究の応用
Sodium 2-Naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: It is used in the production of high-polymeric liquid crystals, polyesters, and fungicidal agents
作用機序
Target of Action
Sodium 2-Naphthoate primarily targets the naphthalene ring . The carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring .
Mode of Action
The mode of action of Sodium 2-Naphthoate involves a series of transformations. Initially, a complex of Sodium 2-Naphthoate and CO2 is formed . Following this, the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring . This interaction with its target leads to subsequent transformations .
Biochemical Pathways
The biochemical pathway affected by Sodium 2-Naphthoate is the carboxylation reaction of sodium 2-naphthoxide . This reaction is part of the Kolbe-Schmitt reaction . The carboxylation reaction of sodium 2-naphthoxide leads to the formation of sodium 2-hydroxy-1-naphthoate .
Result of Action
The result of Sodium 2-Naphthoate’s action is the formation of sodium 2-hydroxy-1-naphthoate . This transformation is a result of the electrophilic attack on the naphthalene ring by the carbon of the CO2 moiety .
生化学分析
Biochemical Properties
Sodium 2-Naphthoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is a key component of the 2-naphthoate monooxygenase system in Burkholderia sp. strain JT1500 . This system, encoded by the nmoA and nmoB genes, involves the oxidative component EnmoA and the reductive component EnmoB . Sodium 2-Naphthoate’s interaction with these enzymes facilitates the monooxygenase activity of the system .
Cellular Effects
The effects of Sodium 2-Naphthoate on cells and cellular processes are complex and multifaceted. It influences cell function by participating in biochemical reactions that can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the Kolbe-Schmitt reaction, Sodium 2-Naphthoate undergoes carboxylation, which can influence various cellular processes .
Molecular Mechanism
Sodium 2-Naphthoate exerts its effects at the molecular level through various mechanisms. In the Kolbe-Schmitt reaction, it forms a complex with CO2, and the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring . This reaction involves two transition states and one intermediate, and it occurs via a bimolecular reaction step for proton transfer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-Naphthoate can change over time. For instance, in the Kolbe-Schmitt reaction, the formation of Sodium 2-Naphthoate-CO2 complex and subsequent transformations lead to the formation of sodium 6-hydroxy-2-naphthoate . This indicates the stability of Sodium 2-Naphthoate and its potential long-term effects on cellular function .
Metabolic Pathways
Sodium 2-Naphthoate is involved in several metabolic pathways. In the degradation pathway of phenanthrene and other polycyclic aromatic acid-degradative pathways, 2-naphthoate is converted into 1-hydroxy-2-naphthoate . This conversion is a key step in the metabolic pathway and involves interactions with various enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2-Naphthoate is typically synthesized through the Kolbe-Schmitt reaction, which involves the carboxylation of sodium 2-naphthoxide. The reaction is carried out by treating sodium 2-naphthoxide with carbon dioxide under high pressure and temperature conditions. The carbon dioxide moiety performs an electrophilic attack on the naphthalene ring, leading to the formation of sodium 2-naphthoate .
Industrial Production Methods: In industrial settings, the production of sodium 2-naphthoate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized reactors that can maintain the required pressure and temperature for the Kolbe-Schmitt reaction .
化学反応の分析
Types of Reactions: Sodium 2-Naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthols.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthols
Substitution: Nitro-naphthoates and sulfo-naphthoates
類似化合物との比較
Sodium 3-Hydroxy-2-Naphthoate: This compound has an additional hydroxyl group, which enhances its reactivity and binding affinity in certain reactions.
Sodium 6-Hydroxy-2-Naphthoate: Similar to sodium 2-naphthoate but with a hydroxyl group at a different position, affecting its chemical behavior
Uniqueness: Sodium 2-Naphthoate is unique due to its specific position of the carboxylate group on the naphthalene ring, which influences its reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .
特性
CAS番号 |
17273-79-9 |
|---|---|
分子式 |
C11H8NaO2 |
分子量 |
195.17 g/mol |
IUPAC名 |
sodium;naphthalene-2-carboxylate |
InChI |
InChI=1S/C11H8O2.Na/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,12,13); |
InChIキー |
WIUHEWWHHRZVCP-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Na] |
| 17273-79-9 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 2-Naphthoate interact with micelles in solution?
A: Research suggests that Sodium 2-Naphthoate exhibits orientational binding to the interface of tetradecyltrimethylammonium bromide (TTAB) micelles. [] This interaction significantly influences the critical micelle concentration (cmc) of TTAB. Specifically, a 1:1 mixture of TTAB and Sodium 2-Naphthoate results in a cmc of 0.33 mM, considerably lower than the cmc of pure TTAB. [] This suggests that the presence of Sodium 2-Naphthoate stabilizes the formation of micelles.
Q2: Can Sodium 2-Naphthoate be used as a building block for more complex molecules?
A: Yes, Sodium 2-Naphthoate can be transformed into valuable chemical intermediates. Under high temperature (480 °C) and carbon dioxide pressure, in the presence of sodium iodide and cadmium oxide, Sodium 2-Naphthoate can be converted into Naphthalene-2,3,6,7-tetracarboxylate. [] This reaction highlights the potential of Sodium 2-Naphthoate as a starting material for synthesizing complex aromatic compounds with applications in various fields.
Q3: How does the structure of Sodium 2-Naphthoate compare to Sodium 3-hydroxy-2-naphthoate in terms of binding to dendrimers?
A: While both Sodium 2-Naphthoate and Sodium 3-hydroxy-2-naphthoate can interact with 1-(4-carbomethoxypyrrolidone)-terminated PAMAM dendrimers in aqueous solutions, their binding strengths differ. [] Sodium 3-hydroxy-2-naphthoate demonstrates a stronger interaction, likely due to the presence of the additional hydroxyl group. This hydroxyl group allows for supplementary interactions with the dendrimer and potentially stabilizes the negative charge within the molecule. [] This difference in binding affinity highlights the impact of subtle structural modifications on molecular interactions.
Q4: Are there analytical techniques available to study the interactions of Sodium 2-Naphthoate with other molecules?
A: Several techniques have been employed to investigate the behavior and interactions of Sodium 2-Naphthoate. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically NOESY experiments, can provide insights into the spatial proximity between Sodium 2-Naphthoate and other molecules, such as dendrimers. [] Additionally, Isothermal Titration Calorimetry (ITC) is a valuable tool for quantifying the thermodynamic parameters (binding affinity, enthalpy, entropy) associated with the interactions between Sodium 2-Naphthoate and its binding partners. [] Furthermore, fluorescence spectroscopy, particularly when utilizing a probe like TTAB, can help determine critical micelle concentrations in the presence of Sodium 2-Naphthoate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


